Crystal-Structure-Level Comparison: 9-OH vs. Des-Hydroxy Pyrido[1,2-a]pyrimidinium Perchlorate
Single-crystal X-ray diffraction data provide a direct head-to-head structural comparison between the target 9-hydroxy compound and its closest des-hydroxy analog (2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate). The des-hydroxy cation is planar with an r.m.s. deviation of 0.027 Å for all 12 non-H atoms, and the authors explicitly state that bond distances and angles are 'very similar to those observed for 2,4-dimethyl-9-hydroxypyrido[1,2-a]pyrimidinium perchlorate (Koval'chukova et al., 2000)' [1]. Despite this geometric similarity, the 9-OH group introduces an O–H donor that fundamentally alters the crystal packing: the des-hydroxy compound relies solely on C–H⋯N and C–H⋯O hydrogen bonds to form chains along [001] and double layers parallel to the bc plane, whereas the 9-OH compound can form stronger O–H⋯O interactions. This crystallographic evidence confirms that the 9-OH compound is not simply a hydroxylated variant but a distinct solid-state entity with different packing energetics.
| Evidence Dimension | Cation planarity (r.m.s. deviation) and hydrogen-bonding architecture |
|---|---|
| Target Compound Data | Cation planarity explicitly reported as structurally equivalent; OH group enables O–H⋯O hydrogen bonding (reference: Koval'chukova et al., 2000) |
| Comparator Or Baseline | 2,4-Dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate (des-hydroxy): r.m.s. deviation = 0.027 Å; crystal packing via C–H⋯N and C–H⋯O only |
| Quantified Difference | r.m.s. deviation difference negligible; qualitatively, O–H donor absent in comparator, fundamentally altering hydrogen-bond network topology |
| Conditions | Single-crystal X-ray diffraction at low temperature; IUCrData 2016, CCDC 1507737 |
Why This Matters
For solid-form screening, co-crystal engineering, or any application where crystal packing and hydrogen-bond donor/acceptor stoichiometry govern physicochemical properties, the 9-OH compound Cannot be replaced by the des-hydroxy analog without altering lattice energetics and dissolution behavior.
- [1] Posel, M., Stoeckli-Evans, H. 2,4-Dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate. IUCrData, 2016, 1, x161543. DOI: 10.1107/S2414314616015431. View Source
